molecular formula C8H17ClN2O B13612373 (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B13612373
M. Wt: 192.68 g/mol
InChI Key: FAEGGPOBBAQDGF-UHFFFAOYSA-N
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Description

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazoline derivatives It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring and methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethylamine: Similar structure with an ethylamine group.

Uniqueness

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxazoline derivatives.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-4-6(5-9)11-10-7;/h6H,4-5,9H2,1-3H3;1H

InChI Key

FAEGGPOBBAQDGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(C1)CN.Cl

Origin of Product

United States

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